molecular formula C13H20Cl2N2O B13771500 Acetanilide, 3'-chloro-2-(diethylamino)-2'-methyl-, hydrochloride CAS No. 77966-46-2

Acetanilide, 3'-chloro-2-(diethylamino)-2'-methyl-, hydrochloride

Cat. No.: B13771500
CAS No.: 77966-46-2
M. Wt: 291.21 g/mol
InChI Key: QUHMNMSROUSUOR-UHFFFAOYSA-N
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Description

[2-(3-chloro-2-methylanilino)-2-oxoethyl]-diethylazanium chloride is a chemical compound with a complex structure that includes a chloro-substituted aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-chloro-2-methylanilino)-2-oxoethyl]-diethylazanium chloride typically involves the reaction of 3-chloro-2-methylaniline with diethylazanium chloride under controlled conditions. One method involves dissolving polysulfide in water, stirring, adding ammonium salts, and heating to a temperature range of 30-105°C. The reaction mixture is then subjected to vacuum distillation to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and cost-effectiveness. The use of catalysts such as nickel, platinum, or palladium can enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

[2-(3-chloro-2-methylanilino)-2-oxoethyl]-diethylazanium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include water radical cations for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The conditions typically involve ambient temperatures and pressures, with some reactions requiring catalysts or specific solvents .

Major Products Formed

The major products formed from these reactions include quaternary ammonium cations, reduced aniline derivatives, and substituted aniline compounds, depending on the reaction type and conditions .

Scientific Research Applications

[2-(3-chloro-2-methylanilino)-2-oxoethyl]-diethylazanium chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of dyes, herbicides, and other industrial chemicals .

Mechanism of Action

The mechanism of action of [2-(3-chloro-2-methylanilino)-2-oxoethyl]-diethylazanium chloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting cellular processes and biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is known to interact with proteins and nucleic acids, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(3-chloro-2-methylanilino)-2-oxoethyl]-diethylazanium chloride is unique due to its specific structure, which includes a chloro-substituted aniline moiety and a diethylazanium chloride group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

77966-46-2

Molecular Formula

C13H20Cl2N2O

Molecular Weight

291.21 g/mol

IUPAC Name

[2-(3-chloro-2-methylanilino)-2-oxoethyl]-diethylazanium;chloride

InChI

InChI=1S/C13H19ClN2O.ClH/c1-4-16(5-2)9-13(17)15-12-8-6-7-11(14)10(12)3;/h6-8H,4-5,9H2,1-3H3,(H,15,17);1H

InChI Key

QUHMNMSROUSUOR-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CC(=O)NC1=C(C(=CC=C1)Cl)C.[Cl-]

Origin of Product

United States

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